molecular formula C7H13N B2649080 7-Methyl-7-azabicyclo[4.1.0]heptane CAS No. 51066-08-1

7-Methyl-7-azabicyclo[4.1.0]heptane

Cat. No.: B2649080
CAS No.: 51066-08-1
M. Wt: 111.188
InChI Key: AUKSCMCYMDCFAB-UHFFFAOYSA-N
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Description

7-Methyl-7-azabicyclo[4.1.0]heptane is a bicyclic compound with the molecular formula C7H13N and a molecular weight of 111.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a methyl group attached to the bicyclic framework. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclopropane derivative, followed by methylation to introduce the methyl group at the nitrogen atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and methylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Methyl-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the nitrogen atom allow it to form stable complexes with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-7-azabicyclo[4.1.0]heptane is unique due to its specific bicyclic structure with a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

7-methyl-7-azabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKSCMCYMDCFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C1CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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